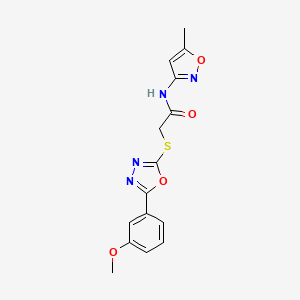

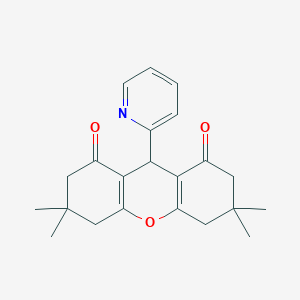

2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a type of 1,3,4-oxadiazole derivative . The 1,3,4-oxadiazole moiety has become an important structural motif for the development of new drugs because of its biological activities including HIV integrase inhibition, anti-inflammatory, anticancer, antibacterial, anticonvulsant, analgesic, antitubercular, antifungal, and anti-allergic activities .

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, which is a similar compound to the one you mentioned, was achieved from readily available materials . The process involved the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux, followed by treatment with hydrazine hydrate. The resulting hydrazide was then condensed with aromatic aldehydes in methanol. The final compounds were obtained through oxidative cyclization with chloramine-T .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, treatment with hydrazine hydrate, and oxidative cyclization . These reactions led to the formation of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Research into 1,3,4-oxadiazole derivatives, including compounds similar in structure to 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, has shown significant antibacterial activity. These compounds were synthesized and tested against various bacterial strains, demonstrating effectiveness in combating bacterial infections. The synthesis involves starting from common intermediates and examining the compounds' activities against bacteria, indicating their potential as antibacterial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Antimicrobial and Antitumor Activity

Another study focused on the design and synthesis of new 1,3,4-oxadiazole derivatives, including those with methoxyphenyl groups, to explore their cytotoxic and antimicrobial potential. These derivatives showed promising antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Additionally, some compounds exhibited significant antiproliferative activity against human tumor cell lines, highlighting their dual potential as antimicrobial and anticancer agents (B. Kaya et al., 2017).

Hemolytic and Antimicrobial Properties

Research into the antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showed that these compounds possess variable antimicrobial effectiveness against selected microbial species. This study highlights the compounds' less toxic nature and their suitability for further biological screening, except for those with higher cytotoxicity, indicating a careful balance between antimicrobial efficacy and cytotoxicity (Samreen Gul et al., 2017).

Anticancer Properties

A series of 1,3,4-oxadiazole derivatives was synthesized and screened for their cytotoxicity against various human cancer cell lines. These compounds, including modifications to the 1,3,4-oxadiazole ring, were evaluated for their ability to inhibit cancer cell growth, showing potential as anticancer agents. The research underscores the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment, with specific compounds demonstrating high cytotoxicity against cancer cells while being less toxic to healthy cells (A. Vinayak et al., 2014).

Propriétés

IUPAC Name |

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-9-6-12(19-23-9)16-13(20)8-24-15-18-17-14(22-15)10-4-3-5-11(7-10)21-2/h3-7H,8H2,1-2H3,(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJSNTKWPAFVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)

![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)

![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)

![Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2636548.png)

![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)